Triumbelletin

描述

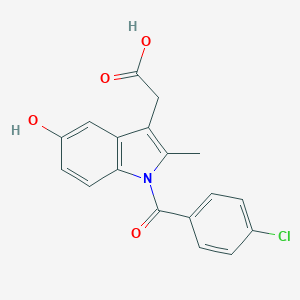

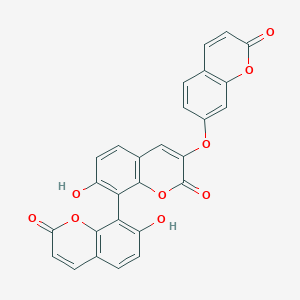

Triumbelletin is a type of compound known as coumarins . It is a natural product that can be found in the herbs of Wikstroemia indica . It appears as a powder .

Molecular Structure Analysis

Triumbelletin has a molecular formula of C27H14O9 and a molecular weight of 482.39 g/mol . It contains a total of 76 bonds, including 52 non-H bonds, 24 multiple bonds, 5 rotatable bonds, 6 double bonds, 18 aromatic bonds, 7 six-membered rings, 3 ten-membered rings, 3 esters (aliphatic), 3 hydroxyl groups, 1 aromatic hydroxyl, 3 secondary alcohols, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

Triumbelletin is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 482.39 g/mol and a molecular formula of C27H14O9 .科学研究应用

Dermatology: Treatment of Atopic Dermatitis

Triumbelletin: has been studied for its potential in treating atopic dermatitis (AD), a common inflammatory skin disease. Research suggests that extracts containing Triumbelletin can improve skin lesions by suppressing interleukin-4, a key cytokine involved in the inflammatory response of AD . This application is significant as it offers a potential plant-based therapeutic option for a condition that affects a large portion of the population.

Immunology: Modulation of Immune Response

The anti-inflammatory properties of Triumbelletin may extend to the modulation of the immune system. By influencing the levels of immunoglobulin E (IgE) and interleukin-4 (IL-4), Triumbelletin could be a valuable tool in the study of immune responses, particularly in allergic reactions and autoimmune diseases .

Pharmacognosy: Source from Daphne Mezereum

In the field of pharmacognosy, Triumbelletin is identified as a tricoumarin rhamnopyranoside found in the plant Daphne mezereum . This highlights the importance of plant-based compounds in the development of new drugs and therapies, and Triumbelletin’s role as a natural product with potential pharmacological uses.

Analytical Chemistry: Mass Spectrometry Analysis

Triumbelletin: can be analyzed using advanced techniques like mass spectrometry to determine its purity, concentration, and molecular structure. This is crucial for ensuring the quality and consistency of Triumbelletin used in research and potential therapeutic applications .

Traditional Medicine: Historical Uses and Modern Relevance

The historical use of Triumbelletin -containing plants in traditional medicine for treating diseases like arthritis, bronchitis, and pneumonia can be explored to validate and potentially integrate traditional knowledge with modern medical practices .

安全和危害

未来方向

Triumbelletin is a natural product from Wikstroemia indica and has been found to have anti-tumor activity . This suggests potential for future research and development in the field of cancer therapeutics.

Relevant Papers The search results mention a paper titled “Phenolic Constituents from Rhizome of Wikstroemia indica and Their Anti-tumor Activity” published in Natural Product Research & Development, 2014, 26 (6):851-5 . This paper discusses the isolation of seventeen phenolic constituents from the rhizome of Wikstroemia indica, including Triumbelletin. The paper also mentions that some of these compounds exhibited different activities against colon cancer cell lines SW480 and SW620 .

作用机制

Target of Action

Triumbelletin is a tricoumarin rhamnopyranoside The primary targets of Triumbelletin are not explicitly mentioned in the available literature

Mode of Action

It is known that triumbelletin exhibits certain antioxidant activity and also shows activity against colon cancer cell lines sw480 and sw620 .

Biochemical Pathways

Given its antioxidant activity, it can be inferred that it may interact with pathways related to oxidative stress and cellular defense mechanisms .

Result of Action

Triumbelletin has been found to exhibit certain antioxidant activity and shows activity against colon cancer cell lines SW480 and SW620 . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.

属性

IUPAC Name |

7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDMCIEKMVPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triumbelletin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Triumbelletin's discovery in Thymelaea tartonraira leaves?

A1: The research paper "New Specific α‐Glucosidase Inhibitor Flavonoid from Thymelaea tartonraira Leaves: Structure Elucidation, Biological and Molecular Docking Studies" [] highlights the isolation of Triumbelletin from Thymelaea tartonraira leaves for the first time. This discovery contributes to the understanding of the phytochemical profile of this plant, potentially opening avenues for further investigation into Triumbelletin's bioactivity and its role in the plant itself.

Q2: Are there analytical methods available to identify and quantify Triumbelletin in plant materials?

A3: Yes. The research "Ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry coupled with hierarchical cluster analysis to evaluate Wikstroemia indica (L.) C. A. Mey. from different geographical regions" [] describes a validated method utilizing ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to simultaneously quantify seven constituents in Wikstroemia indica, including Triumbelletin. This method showcases the ability to accurately and precisely measure Triumbelletin levels in plant samples, enabling further research on its distribution, abundance, and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)